

Spectroscopic and Spectrometric Characterization of **tert-Butyl 3-(bromomethyl)benzylcarbamate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert-Butyl 3-(bromomethyl)benzylcarbamate</i>
Cat. No.:	B153213

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic and spectrometric data for the versatile synthetic intermediate, **tert-Butyl 3-(bromomethyl)benzylcarbamate**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

tert-Butyl 3-(bromomethyl)benzylcarbamate

- CAS Number: 220364-34-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₁₃H₁₈BrNO₂[\[1\]](#)[\[6\]](#)
- Molecular Weight: 300.19 g/mol [\[1\]](#)[\[6\]](#)

The structure consists of a benzylamine core, where the amine is protected by a *tert*-butoxycarbonyl (Boc) group, and a bromomethyl substituent is located at the meta position of the benzene ring.

Spectroscopic and Spectrometric Data

While experimental spectra for this specific compound are not publicly available, the following tables present predicted data based on the analysis of its structural fragments and comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35-7.20	m	4H	Ar-H
~5.10	br s	1H	NH
~4.50	s	2H	$\text{CH}_2\text{-Br}$
~4.35	d	2H	$\text{N-CH}_2\text{-Ar}$
1.45	s	9H	$-\text{C}(\text{CH}_3)_3$

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~156.0	C=O (carbamate)
~139.0	Ar-C-CH ₂ Br
~138.5	Ar-C-CH ₂ N
~129.0	Ar-CH
~128.5	Ar-CH
~127.5	Ar-CH
~127.0	Ar-CH
~80.0	-C(CH ₃) ₃
~45.0	N-CH ₂ -Ar
~33.0	CH ₂ -Br
28.3	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium	N-H stretch (carbamate)
~3050-3000	Weak	C-H stretch (aromatic)
~2980-2850	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carbamate)
~1520	Medium	N-H bend (carbamate)
~1450, ~1370	Medium	C-H bend (aliphatic)
~1250	Strong	C-O stretch (carbamate)
~1160	Strong	C-N stretch
~690	Strong	C-Br stretch
~800-700	Strong	C-H bend (aromatic, meta-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
301/303	$[M+H]^+$ (protonated molecular ion peak, showing isotopic pattern for Bromine)
245/247	$[M - C_4H_8]^+$ (loss of isobutylene)
201/203	$[M - Boc]^+$ (loss of the tert-butoxycarbonyl group)
222	$[M - Br]^+$ (loss of Bromine)
106	$[C_7H_6N]^+$ (fragment from cleavage of the benzylic C-C bond)
57	$[C_4H_9]^+$ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data.

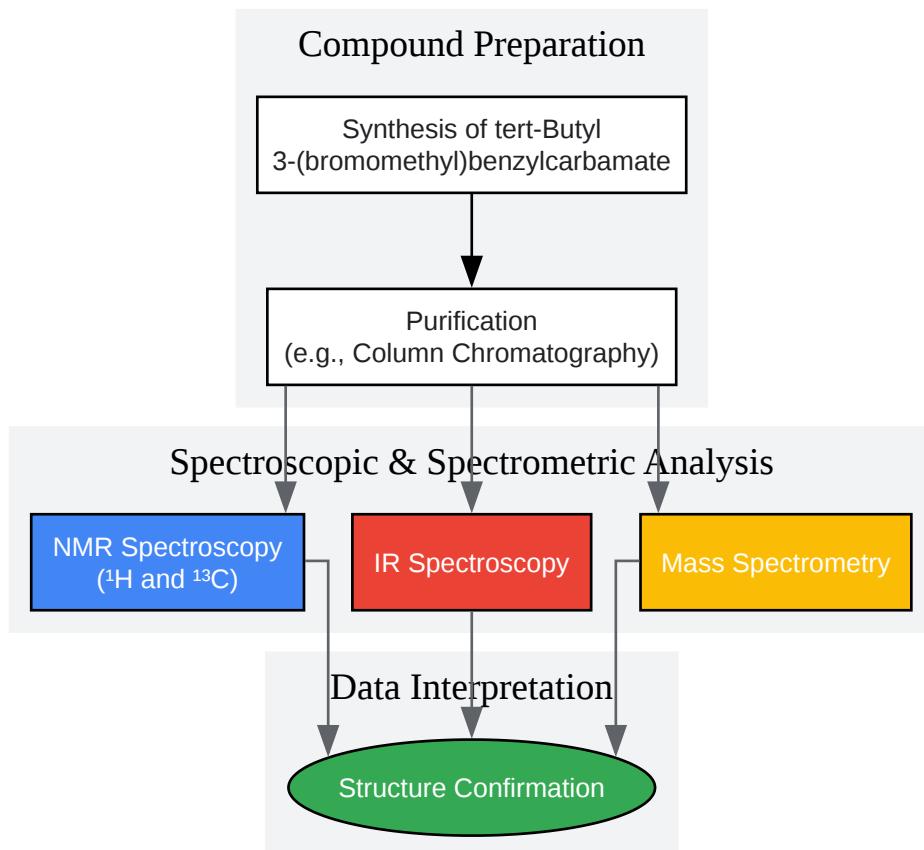
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **tert-Butyl 3-(bromomethyl)benzylcarbamate** in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) in a standard 5 mm NMR tube.
- 1H NMR Acquisition:
 - Spectrometer: 400 MHz
 - Pulse Program: Standard 90-degree pulse
 - Spectral Width: -2 to 12 ppm
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Temperature: 298 K

- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz
 - Pulse Program: Proton-decoupled
 - Spectral Width: 0 to 220 ppm
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Temperature: 298 K

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
 - Mode: ATR
 - Spectral Range: 4000-400 cm^{-1}
 - Number of Scans: 32
 - Resolution: 4 cm^{-1}
 - A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.

- Acquisition:
 - Instrument: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
 - Ionization Mode: Positive ion mode.
 - Mass Range: m/z 50-500.
 - The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μ L/min.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a synthesized chemical compound like **tert-Butyl 3-(bromomethyl)benzylcarbamate**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 220364-34-1, [3-(Bromomethyl)benzyl]carbamic acid tert-butyl ester, N-[3-(Bromomethyl)benzyl]carbamic acid tert-butyl ester - chemBlink [chemblink.com]
- 2. 220364-34-1|tert-Butyl 3-(bromomethyl)benzylcarbamate|BLD Pharm [bldpharm.com]
- 3. 220364-34-1|tert-Butyl 3-(bromomethyl)benzylcarbamate| Ambeed [ambeed.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 220364-34-1_3-(溴甲基)苄基氨基甲酸叔丁酯CAS号:220364-34-1_3-(溴甲基)苄基氨基甲酸叔丁酯【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. cenmed.com [cenmed.com]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of tert-Butyl 3-(bromomethyl)benzylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153213#spectroscopic-data-for-tert-butyl-3-bromomethyl-benzylcarbamate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com